

N-Hydroxypipelic Acid (NHP): A Biomarker for Plant Immune Status

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Compound of Interest

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxypipelic acid (NHP) has emerged as a pivotal signaling molecule in the orchestration of plant immunity, particularly in establishing systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense mechanism.^[1] Following a localized pathogen infection, NHP accumulates not only at the infection site but also in distal, uninfected tissues, acting as a mobile signal to prime the entire plant for a more robust and rapid defense response upon subsequent attacks.^{[2][3][4]} This ability to induce a systemic immune response makes NHP a valuable biomarker for assessing a plant's immune status and a promising target for developing novel strategies to enhance crop resilience.^{[5][6][7]}

These application notes provide a comprehensive overview of NHP's role in plant immunity, including its biosynthesis and signaling pathways. Detailed protocols for the extraction and quantification of NHP from plant tissues are also presented, alongside quantitative data summarizing its induction in various plant species under different conditions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating plant-pathogen interactions and seeking to harness the potential of NHP for agricultural and biotechnological applications.^{[8][9][10]}

NHP Biosynthesis and Signaling

The biosynthesis of NHP originates from the amino acid L-lysine in a three-step enzymatic pathway that spans the plastids and cytosol.[\[1\]](#)[\[11\]](#)[\[12\]](#) Pathogen infection triggers the upregulation of genes encoding the biosynthetic enzymes, leading to the accumulation of NHP.[\[13\]](#)[\[14\]](#)

Biosynthesis Pathway:

- L-lysine to ϵ -amino- α -keto caproic acid: In the plastid, the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) converts L-lysine to ϵ -amino- α -keto caproic acid.[\[11\]](#)[\[12\]](#)
- Cyclization and Reduction to Pipecolic Acid (Pip): This intermediate spontaneously cyclizes to form Δ^1 -piperideine-2-carboxylic acid (P2C), which is then reduced to pipecolic acid (Pip) by the reductase SAR DEFICIENT 4 (SARD4).[\[6\]](#)[\[11\]](#)
- N-hydroxylation to NHP: Pip is exported to the cytosol, where it is hydroxylated by the FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) to produce the active immune signal, NHP.[\[11\]](#)[\[15\]](#)

Once synthesized, NHP acts as a mobile signal, translocating through the plant's vascular system to distal tissues.[\[3\]](#)[\[16\]](#)

Signaling Cascade:

NHP signaling is intricately linked with the salicylic acid (SA) pathway, another critical component of plant immunity.[\[12\]](#)[\[13\]](#) NHP treatment induces the expression of SAR-related genes and the accumulation of defense-related metabolites.[\[2\]](#)[\[15\]](#) The transcriptional co-regulator NON-EXPRESSOR OF PR GENES 1 (NPR1) and TGA transcription factors are key components in transducing the NHP signal.[\[2\]](#)[\[17\]](#) Recent studies have also implicated extracellular NAD(P) and the lectin receptor kinase LecRK-VI.2 in NHP-induced systemic immunity.[\[1\]](#)[\[18\]](#)[\[19\]](#) NHP triggers the systemic accumulation of extracellular NAD(P), which is then perceived by LecRK-VI.2 to activate downstream defense responses.[\[1\]](#)[\[18\]](#)[\[19\]](#)

Data Presentation

The following tables summarize the quantitative data on NHP levels in various plant species following pathogen challenge or elicitor treatment, providing a reference for expected induction levels.

Table 1: NHP Accumulation in Dicotyledonous Plants

Plant Species	Treatment	Tissue	Time Post-Infection	Fold Increase in NHP	Reference
Arabidopsis thaliana	Pseudomonas syringae	Systemic Leaves	48 hours	>10	[3]
Nicotiana benthamiana	Pseudomonas syringae	Inoculated Leaves	48 hours	~5-10	[5]
Solanum lycopersicum (Tomato)	Pseudomonas syringae	Inoculated Leaves	48 hours	~2-5	[5]
Cucumis sativus (Cucumber)	Pseudomonas syringae	Systemic Leaves & Phloem Sap	5 days	Significant Accumulation	[20]

Table 2: NHP Accumulation in Monocotyledonous Plants

Plant Species	Treatment	Tissue	Time Post-Infection	Fold Increase in NHP	Reference
Brachypodium distachyon	Xanthomonas translucens	Inoculated Leaves	Not Specified	~2-10	[20]
Hordeum vulgare (Barley)	Magnaporthe oryzae	Inoculated Leaves	5 days	Significant Accumulation	[20]
Zea mays (Corn)	Pseudomonas syringae	Seedlings	48 hours	Detected	[5][6]

Experimental Protocols

Accurate quantification of NHP is crucial for its validation as a biomarker. The following protocols provide detailed methodologies for the extraction and analysis of NHP from plant tissues.

Protocol 1: NHP Extraction from Plant Tissues

This protocol is a general method for extracting NHP from fresh or frozen plant material.[\[21\]](#)

Materials:

- Plant tissue (fresh or frozen at -80°C)
- Liquid nitrogen
- 80% Methanol (HPLC grade), pre-chilled to -20°C
- Mortar and pestle, pre-chilled
- Microcentrifuge tubes (1.5 mL or 2 mL)
- Centrifuge capable of >13,000 x g at 4°C
- Syringe filters (0.22 µm)

Procedure:

- Weigh approximately 100 mg of fresh or frozen plant tissue.
- Immediately freeze the tissue in liquid nitrogen.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Transfer the powder to a pre-chilled microcentrifuge tube.
- Add 1 mL of pre-chilled 80% methanol.
- Vortex vigorously for 1 minute.

- Incubate on ice for 30 minutes, with occasional vortexing.
- Centrifuge at 13,000 x g for 15 minutes at 4°C.
- Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
- For quantitative analysis, a second extraction of the pellet with 0.5 mL of 80% methanol is recommended. Pool the supernatants.[22]
- Filter the supernatant through a 0.22 µm syringe filter into an appropriate vial for analysis (e.g., HPLC vial).

Protocol 2: Quantification of NHP by GC-MS

This protocol outlines the derivatization and analysis of NHP using Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

Materials:

- Dried plant extract (from Protocol 1, evaporated to dryness under a stream of nitrogen or in a vacuum concentrator)
- Methoxyamine hydrochloride in pyridine (20 mg/mL)
- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
- GC-MS system

Procedure:

- Derivatization:
 - Add 20 µL of methoxyamine hydrochloride in pyridine to the dried extract.
 - Vortex and incubate at 37°C for 90 minutes.[22]
 - Add 80 µL of MSTFA with 1% TMCS.[22]
 - Vortex and incubate at 37°C for 60 minutes.[22]

- GC-MS Analysis:
 - Inject 1 μ L of the derivatized sample into the GC-MS.
 - Use a suitable GC column (e.g., DB-5MS).
 - Establish a temperature gradient for optimal separation (e.g., start at 70°C, ramp up to 300°C).
 - Monitor for the characteristic mass-to-charge ratio (m/z) of derivatized NHP, which is typically $m/z = 172$ for the extracted ion.[5][6]
 - Quantify NHP levels by comparing the peak area to that of a standard curve prepared with synthetic NHP.

Protocol 3: Quantification of NHP by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a sensitive and specific method for NHP quantification without the need for derivatization.

Materials:

- Filtered plant extract (from Protocol 1)
- LC-MS system (e.g., Q-TOF or Triple Quadrupole)
- C18 reverse-phase column

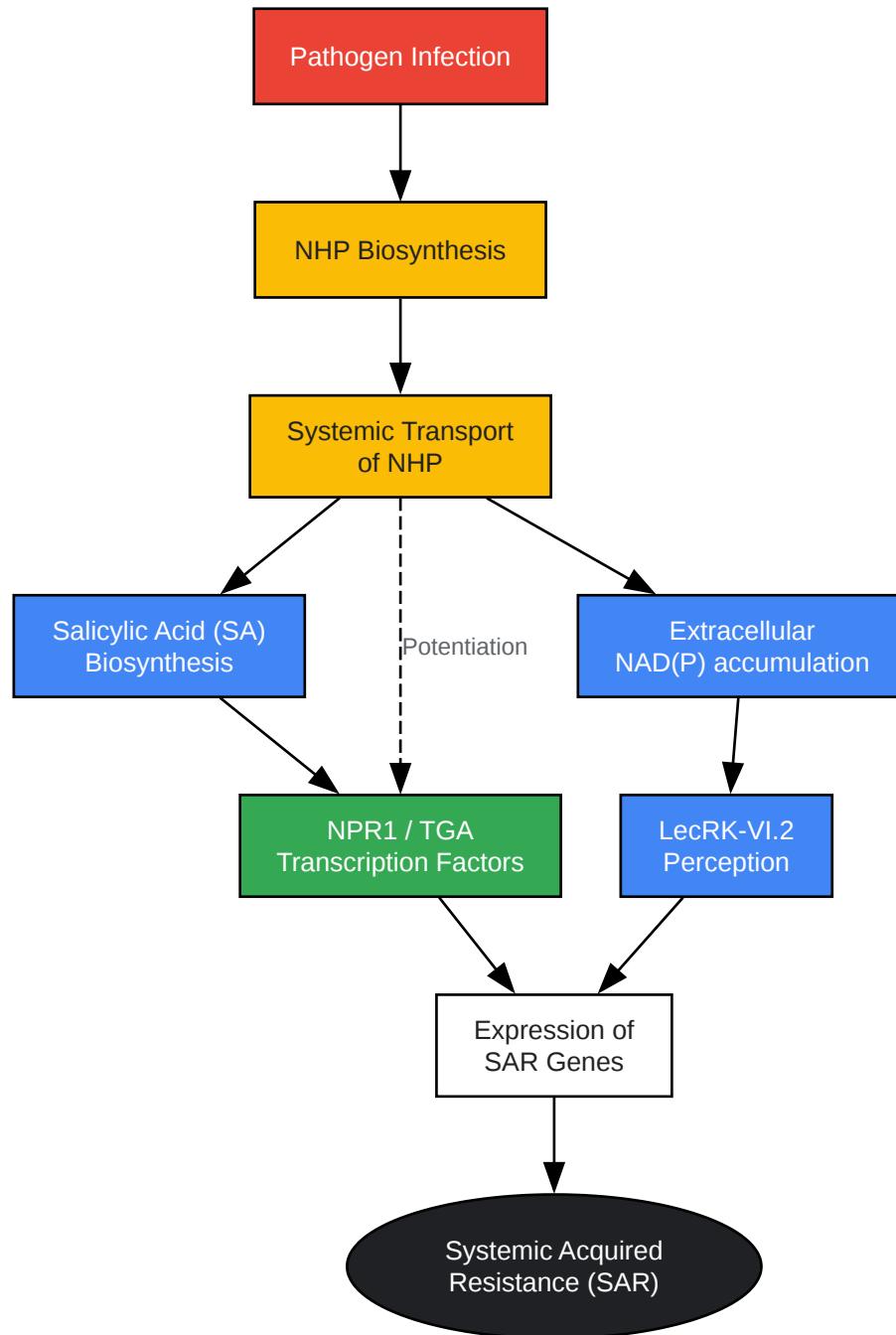
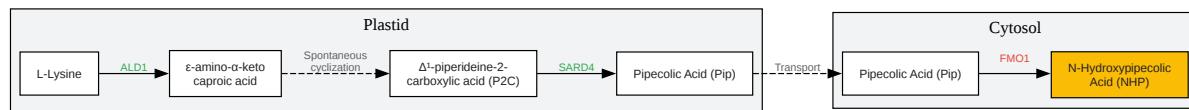
Procedure:

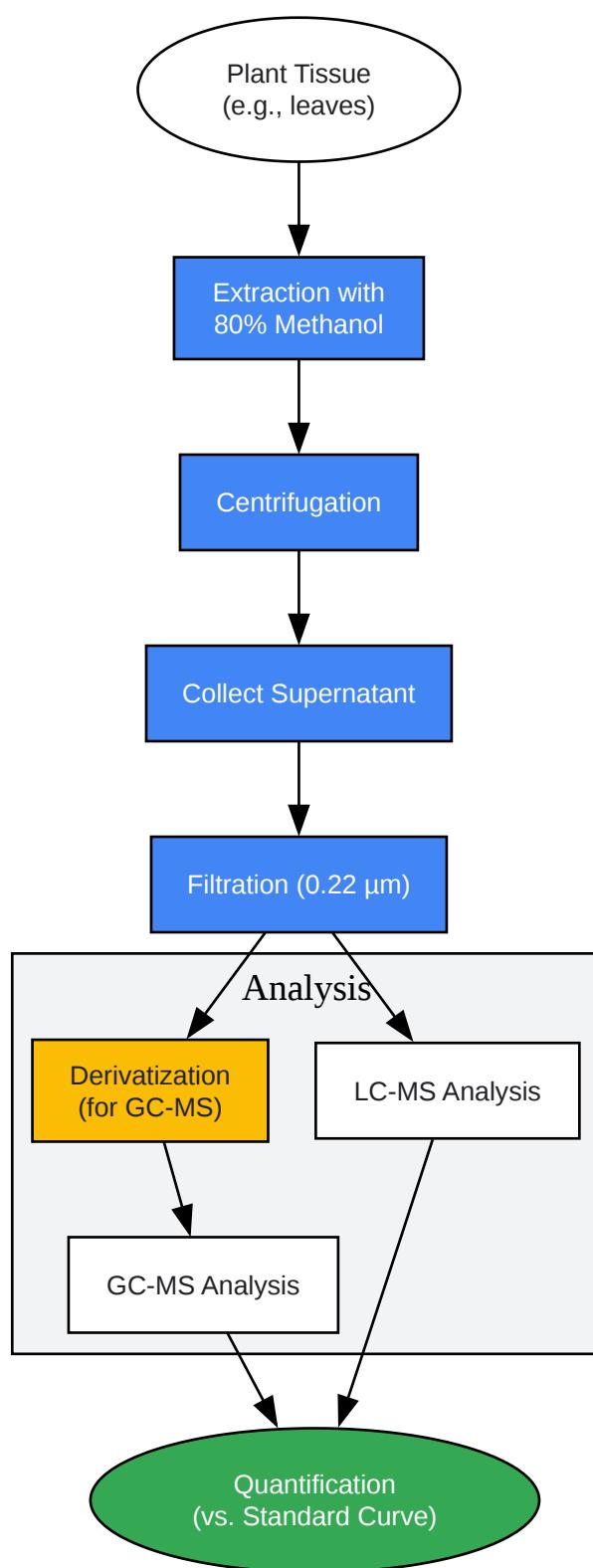
- LC Separation:
 - Inject the filtered extract onto the C18 column.
 - Use a gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), to achieve separation.
- MS Detection:

- Use electrospray ionization (ESI) in positive ion mode.
- Monitor for the specific m/z of NHP.
- For quantitative analysis, use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring the transition from the parent ion to a specific daughter ion.
- Quantify NHP by comparing the peak area to a standard curve of synthetic NHP.

Visualizations

The following diagrams illustrate the key pathways and workflows related to NHP as a biomarker for plant immune status.





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- To cite this document: BenchChem. [N-Hydroxypipelicolic Acid (NHP): A Biomarker for Plant Immune Status]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15566551#n-hydroxypipelicolic-acid-as-a-biomarker-for-plant-immune-status>]

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